Ethyl 2-(2-oxopyrrolidin-3-yl)acetate
Description
Ethyl 2-(2-oxopyrrolidin-3-yl)acetate is an ester derivative featuring a pyrrolidin-2-one (2-oxopyrrolidine) ring linked to an ethyl acetate group. The 2-oxopyrrolidine moiety is a five-membered lactam ring, imparting polarity and hydrogen-bonding capabilities due to the carbonyl group. This structural motif is prevalent in pharmaceuticals and bioactive molecules, particularly those targeting neurological pathways, as lactams are known for their conformational rigidity and ability to mimic peptide bonds .
Properties
Molecular Formula |
C8H13NO3 |
|---|---|
Molecular Weight |
171.19 g/mol |
IUPAC Name |
ethyl 2-(2-oxopyrrolidin-3-yl)acetate |
InChI |
InChI=1S/C8H13NO3/c1-2-12-7(10)5-6-3-4-9-8(6)11/h6H,2-5H2,1H3,(H,9,11) |
InChI Key |
HGQPJJRZHCNBNY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1CCNC1=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Structural and Functional Differences:
Core Heterocycle :
- The parent compound’s 2-oxopyrrolidine lactam offers hydrogen-bonding sites, enhancing interactions with biological targets. Pyridine analogs (e.g., CAS 73672-37-4) rely on aromatic π-π stacking .
- Imidazopyridine derivatives (e.g., ) exhibit fused-ring systems, increasing planarity for DNA/RNA intercalation in antimicrobial contexts .
Substituent Effects :
- Chlorine atoms (e.g., CAS 902837-56-3) increase molecular weight and electronegativity, favoring nucleophilic substitution in agrochemical synthesis .
- Fluorination (e.g., CAS 90428-04-9) enhances lipophilicity and metabolic stability, critical for blood-brain barrier penetration .
Applications: Lactam and pyrrolidine derivatives are prominent in neurology (e.g., antiepileptics, nootropics) due to their peptide bond mimicry . Triazole-containing compounds (e.g., CAS 1300712-92-8) are leveraged in pesticide development via click chemistry .
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